2-amino-N-benzylpropanamide hydrochloride
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Overview
Description
Biochemical Analysis
Biochemical Properties
2-Amino-N-benzylpropanamide hydrochloride plays a significant role in biochemical reactions, particularly in the context of pharmaceutical applications. It interacts with various enzymes, proteins, and other biomolecules. The compound’s primary interactions involve binding to specific enzymes, which can lead to either inhibition or activation of these enzymes. This interaction is crucial for its role in drug development, as it can modulate biochemical pathways and influence the pharmacokinetics of therapeutic agents .
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on cell signaling pathways can lead to changes in cellular responses, such as proliferation, differentiation, and apoptosis. Additionally, it can alter gene expression patterns, resulting in changes in protein synthesis and cellular behavior .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound can bind to specific enzymes, leading to either inhibition or activation. This binding can result in changes in enzyme activity, which in turn affects biochemical pathways. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under inert atmosphere and room temperature conditions . Its degradation products and their impact on cellular function need to be further investigated to understand the long-term effects of the compound in in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while at higher doses, it may cause toxic or adverse effects. Threshold effects observed in these studies indicate that there is a specific dosage range within which the compound is effective without causing significant toxicity
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism. The compound’s metabolism can lead to the formation of active or inactive metabolites, which can influence its pharmacological activity. Additionally, the compound can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its biological activity. The compound can interact with transporters and binding proteins that facilitate its uptake and distribution. These interactions can influence the compound’s localization and accumulation within specific tissues or cellular compartments . Understanding the transport and distribution mechanisms is essential for optimizing the compound’s therapeutic potential .
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can influence the compound’s interactions with biomolecules and its overall biological activity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-benzylpropanamide hydrochloride typically involves the reaction of benzylamine with 2-bromo-2-methylpropionamide under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide, which facilitates the nucleophilic substitution reaction. The product is then purified and converted to its hydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality.
Chemical Reactions Analysis
Types of Reactions
2-Amino-N-benzylpropanamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides and carboxylic acids.
Reduction: Reduction reactions can convert the compound into primary amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products
Oxidation: Benzylamide and benzoic acid derivatives.
Reduction: Primary amines.
Substitution: Various substituted benzylamines.
Scientific Research Applications
2-Amino-N-benzylpropanamide hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of pharmaceuticals and fine chemicals
Mechanism of Action
The mechanism of action of 2-amino-N-benzylpropanamide hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-Amino-N-benzylpropanamide: Shares a similar structure but differs in stereochemistry.
Benzylamine derivatives: Compounds with similar benzylamine moieties but different functional groups.
Uniqueness
2-Amino-N-benzylpropanamide hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-amino-N-benzylpropanamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O.ClH/c1-8(11)10(13)12-7-9-5-3-2-4-6-9;/h2-6,8H,7,11H2,1H3,(H,12,13);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPUOUGQOZUEYFC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=CC=CC=C1)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.